Methyl 4-hydroxypiperidine-4-carboxylate
Overview
Description
Methyl 4-hydroxypiperidine-4-carboxylate is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Analysis of Lipid Peroxidation Products
Methyl 4-hydroxypiperidine-4-carboxylate plays a role in the study of lipid peroxidation products, such as 4-Hydroxy-2-nonenal (HNE), which is a product of phospholipid peroxidation known for its reactivity and cytotoxicity. Understanding the formation and metabolism of HNE in tissues involves pathways that could involve derivatives of this compound, as these pathways lead to detoxification and excretion of lipid peroxidation products. This research is crucial for characterizing interactions with redox-sensitive cell signaling proteins and understanding physiological or disease-modulating activities (Spickett, 2013).
Active DNA Demethylation Mechanisms
The compound is relevant in research exploring active DNA demethylation mechanisms, where TET dioxygenase-mediated oxidation involves conversions that may relate to the structural or functional analogs of this compound. This research provides insights into how modifications to DNA, facilitated by compounds related to this compound, play roles in gene expression, genomic imprinting, and suppression of transposable elements (Wu & Zhang, 2017).
Moisture Stability in Metal-Organic Frameworks
In the development of metal-organic frameworks (MOFs), this compound derivatives can enhance moisture stability by shielding metal ions from water molecules. This application is significant for the design of water-resistant MOFs with potential use in gas storage, catalysis, and separation processes (Ma, Li, & Li, 2011).
Synthesis of Aminopipecolic Acid Derivatives
The synthesis of orthogonally protected trans- and cis-4-aminopipecolic acids from this compound showcases its role in producing key intermediates for pharmaceuticals and bioactive molecules. This highlights the compound's versatility in organic synthesis, providing routes to structurally complex and functionally diverse molecules (Szatmári, Kiss, & Fülöp, 2006).
Pharmacological Studies
This compound derivatives have been studied for their pharmacological properties, such as interactions with the serotonin 5-HT2A receptor. These studies contribute to the development of new therapeutic agents targeting central nervous system disorders, highlighting the compound's importance in medicinal chemistry research (Vanover et al., 2006).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing a piperidine nucleus have been found to exhibit a variety of biological activities .
Mode of Action
It’s known that the piperidine nucleus plays a crucial role in the field of drug discovery
Biochemical Pathways
Piperidine derivatives have been found to have significant roles in various biochemical pathways .
Pharmacokinetics
The compound has a Log Po/w (iLOGP) of 0.0, indicating a balanced hydrophilicity and lipophilicity, which can influence its absorption and distribution in the body .
Result of Action
Compounds containing a piperidine nucleus have been associated with a variety of biological activities .
Properties
IUPAC Name |
methyl 4-hydroxypiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-6(9)7(10)2-4-8-5-3-7/h8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJIZTKWUYPYNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610706 | |
Record name | Methyl 4-hydroxypiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767265-77-0 | |
Record name | Methyl 4-hydroxypiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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